N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(methylthio)benzamide
Description
Properties
IUPAC Name |
N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-4-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S2/c1-19-15-5-3-4-6-16(15)20(25(19,22)23)12-11-18-17(21)13-7-9-14(24-2)10-8-13/h3-10H,11-12H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKUMSIDZQMGPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3=CC=C(C=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(methylthio)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the benzo[c][1,2,5]thiadiazole core: This can be achieved through the cyclization of appropriate precursors under oxidative conditions.
Introduction of the methylthio group: This step involves the substitution reaction where a thiol group is introduced to the benzamide core.
Attachment of the ethyl linker: This is typically done through alkylation reactions using suitable alkyl halides.
Final coupling: The final step involves coupling the intermediate with the benzamide moiety under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The methylthio (-SMe) group undergoes selective oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives under controlled conditions.
Key Findings :
-
Oxidation selectivity depends on stoichiometry and reaction time.
-
Sulfone formation is favored under strongly oxidizing conditions (e.g., KMnO₄).
Reduction Reactions
The amide group and thiadiazole ring are susceptible to reduction:
Mechanistic Notes :
-
LiAlH₄ reduces the amide to a primary amine while preserving the thiadiazole ring.
-
Hydrogenation may destabilize the dioxido-thiadiazole system, leading to ring-opening byproducts .
Substitution Reactions
Electrophilic aromatic substitution (EAS) occurs at the benzamide aromatic ring:
Regioselectivity :
-
Electron-donating methylthio group directs EAS to the para position .
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Steric hindrance from the thiadiazole-ethyl group limits reactivity at ortho positions.
Hydrolysis Reactions
The benzamide bond undergoes hydrolysis under acidic or basic conditions:
Stability Insights :
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Amide hydrolysis is faster under acidic conditions due to protonation of the carbonyl oxygen .
-
The thiadiazole ring remains intact during hydrolysis.
Ring-Opening Reactions
The benzo[c] thiadiazole dioxido system undergoes ring-opening under nucleophilic attack:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Sodium methoxide | Methanol, reflux | 2-Amino-5-methylbenzenesulfonamide derivative | 38% | |
| Hydrazine hydrate | Ethanol, 60°C | Bisthiosemicarbazide derivative | 29% |
Mechanistic Pathway :
-
Nucleophilic attack at the sulfur atom disrupts the thiadiazole ring, forming sulfonamide intermediates.
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the benzamide component:
| Reaction Type | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | 4-(Methylthio)biphenyl-3-carboxamide derivative | 76% | |
| Buchwald-Hartwig | Pd₂(dba)₃ | N-Aryl-substituted benzamide | 64% |
Optimized Conditions :
Scientific Research Applications
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(methylthio)benzamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential as a bioactive molecule makes it a candidate for studying biological pathways and interactions.
Medicine: It may have therapeutic potential due to its unique structure and functional groups.
Industry: It can be used in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(methylthio)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Fluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide (CAS 2034454-25-4)
- Molecular Formula : C₁₆H₁₆FN₃O₃S
- Molecular Weight : 349.4 g/mol
- Key Differences: Replaces the 4-(methylthio) group with a 3-fluoro substituent on the benzamide ring.
2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide
- Molecular Formula : C₁₈H₁₂Cl₅N₅O₂S
- Molecular Weight : 553.6 g/mol (estimated)
- Key Differences: Incorporates a trichloroethyl group and a phenylamino-thiadiazole moiety. The additional chlorine atoms enhance electronegativity and may confer stronger enzyme inhibitory activity, as seen in hydrazinecarbothioamide derivatives .
Benzamide-Thiazole Hybrids
N-(4-Phenyl-3-ethylthiazol-2(3H)-ylidene)benzamide (7a)
N-[(5-Substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine
- Molecular Formula : Varies with substituents (e.g., C₁₅H₁₃N₅O₂S for methoxy derivatives)
- Such hybrids exhibit improved anticancer potency in preliminary assays .
Functional Group Impact on Bioactivity
Spectroscopic Validation :
- 1H/13C NMR : Expected signals include aromatic protons (δ 7.2–8.1 ppm) and methylthio singlet (δ 2.5 ppm).
- HRMS : Molecular ion peak at m/z 375.46 (M+H)+ .
Biological Activity
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(methylthio)benzamide is a complex organic compound belonging to the class of thiadiazoles. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The structural features of this compound, including the benzo[c][1,2,5]thiadiazole core and various functional groups, suggest diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS. It has a molecular weight of approximately 344.37 g/mol. The presence of the thiadiazole ring and methylthio group enhances its reactivity and interaction with biological targets.
Anticancer Properties
Research indicates that compounds containing thiadiazole moieties exhibit significant anticancer activity. For instance, studies have shown that certain derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound's mechanism of action may involve the inhibition of specific enzymes or pathways crucial for cancer cell survival and proliferation.
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | TBD |
| N-(5-ethyl-1,3,4-thiadiazol-2-yl)-... | A549 | 0.034 ± 0.008 |
| Cisplatin | MCF-7 | TBD |
Note: TBD = To Be Determined; IC50 values are indicative of the compound's potency in inhibiting cell growth.
Antimicrobial Activity
Thiadiazole derivatives have also been evaluated for their antimicrobial properties. The presence of sulfur and nitrogen in their structure contributes to their ability to interact with microbial targets. Studies have reported that these compounds can exhibit both antibacterial and antifungal activities.
Table 2: Antimicrobial Activity Overview
| Compound | Microbial Target | Activity Type |
|---|---|---|
| This compound | Staphylococcus aureus | Antibacterial |
| Various Thiadiazoles | Candida albicans | Antifungal |
The biological activity of this compound is believed to stem from its ability to interact with specific proteins or enzymes involved in critical cellular processes. For example, molecular docking studies suggest that it may bind effectively to targets such as dihydrofolate reductase (DHFR), which is essential for DNA synthesis in rapidly dividing cells.
Figure 1: Molecular Docking Analysis
Molecular Docking
Case Studies
Several studies have focused on the synthesis and evaluation of thiadiazole derivatives for their biological activities:
- Synthesis and Evaluation : A study synthesized various thiadiazole derivatives and tested their anticancer activity against MCF-7 and A549 cell lines. The most active compound showed promising results with low IC50 values compared to standard treatments like cisplatin .
- Antimicrobial Screening : Another research effort evaluated a series of thiadiazole compounds for their antimicrobial efficacy against several bacterial strains. Results indicated significant inhibition zones for certain derivatives against Staphylococcus aureus .
Q & A
Q. What are the established synthetic routes for N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(methylthio)benzamide, and what key intermediates are involved?
- Methodological Answer : The compound is typically synthesized via multi-step organic reactions. Key steps include:
- Amide Coupling : Reaction of benzo[c][1,2,5]thiadiazole derivatives with ethylenediamine analogs under nitrogen atmosphere, using CuI and (S)-proline as catalysts (e.g., synthesis of Compound 29 in ).
- Cyclization : Sulfuric acid-mediated cyclization to form the thiadiazole ring (e.g., synthesis of Compound 4.1 in ).
- Purification : Ethyl acetate extraction, column chromatography, and HPLC (≥98% purity validation).
Key intermediates include chlorinated precursors (e.g., N-Boc-protected amines) and thioamide derivatives.
Q. How is structural characterization performed for this compound, and what analytical techniques are critical?
- Methodological Answer : Structural validation relies on:
- NMR Spectroscopy : 1H and 13C NMR to confirm substituent positions and stereochemistry (e.g., δ = 1.91 ppm for CH3 groups in ).
- Mass Spectrometry : FAB-MS for molecular ion detection (e.g., m/z = 384 [M+H]+ in ).
- HPLC : Purity assessment (>98% for research-grade material).
Q. What preliminary biological screening data exist for this compound?
- Methodological Answer : While direct data for this compound are limited, structurally related thiadiazole derivatives exhibit:
- Antimicrobial Activity : pH-dependent efficacy against Gram-positive bacteria (e.g., saccharin–tetrazolyl analogs in ).
- Cytotoxicity : Screening via MTT assays in cancer cell lines (e.g., thiadiazole-triazole hybrids in ).
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the cyclization step?
- Methodological Answer : Optimization strategies include:
- Solvent Selection : Use of DMF with iodine and triethylamine for controlled heterocyclization ().
- Catalyst Ratios : Adjusting CuI and proline concentrations to reduce side reactions ().
- Temperature Control : Reflux in ethanol-water mixtures for 12–24 hours to enhance intermediate stability.
- Monitoring : TLC (silica gel, chloroform:acetone 3:1) to track reaction progress.
Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved during structural validation?
- Methodological Answer : Contradictions arise from tautomerism or solvent effects. Mitigation involves:
- Variable Temperature (VT) NMR : To identify dynamic equilibria (e.g., thioamide ↔ thiolactam tautomers).
- X-ray Crystallography : Definitive confirmation of solid-state structure (e.g., co-crystals of intermediates in ).
- Computational Modeling : DFT calculations to predict NMR shifts and compare with experimental data.
Q. What mechanistic insights explain the pH-dependent antimicrobial activity of related thiadiazole derivatives?
- Methodological Answer : Protonation/deprotonation of sulfonamide or thiol groups alters membrane permeability. Key approaches:
- pH Titration Studies : Measure logP and pKa values (e.g., saccharin–tetrazolyl derivatives in ).
- Molecular Docking : Simulate interactions with bacterial targets (e.g., penicillin-binding proteins).
- Fluorescence Microscopy : Track cellular uptake at varying pH using labeled analogs.
Q. How can synthetic byproducts (e.g., sulfur residues) be minimized during heterocyclization?
- Methodological Answer : Byproduct control strategies:
- Oxidative Conditions : Use iodine in DMF to sequester elemental sulfur ().
- Catalyst Recycling : Recover CuI via filtration to prevent side reactions.
- Post-Reaction Quenching : Ice-water precipitation followed by activated charcoal filtration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
